molecular formula C29H28N2O4S B332755 ETHYL 2-({[2-(3-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE

ETHYL 2-({[2-(3-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE

Cat. No.: B332755
M. Wt: 500.6 g/mol
InChI Key: RMVDSIUYPHTAHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-({[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline moiety, a methoxyphenyl group, and a cyclohepta[b]thiophene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-({[2-(3-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Moiety: The quinoline moiety can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the quinoline derivative is reacted with methoxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride.

    Cyclohepta[b]thiophene Ring Formation: The cyclohepta[b]thiophene ring can be formed through a series of cyclization reactions involving thiophene derivatives and appropriate reagents.

    Final Coupling and Esterification: The final step involves the coupling of the quinoline derivative with the cyclohepta[b]thiophene derivative, followed by esterification to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. Additionally, continuous flow chemistry techniques may be employed to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce reduced quinoline derivatives. Substitution reactions can lead to various substituted quinoline or thiophene derivatives.

Scientific Research Applications

Ethyl 2-({[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound can be investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It may find applications in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of ETHYL 2-({[2-(3-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The quinoline moiety may interact with DNA or enzymes, leading to inhibition of specific biological processes. The methoxyphenyl group may enhance the compound’s binding affinity and selectivity for its targets. The cyclohepta[b]thiophene ring system may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Ethyl 2-({[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate can be compared with other similar compounds, such as:

    Quinoline Derivatives: Compounds with similar quinoline moieties, such as chloroquine or quinine, which are known for their antimalarial properties.

    Thiophene Derivatives: Compounds with similar thiophene rings, such as thiophene-2-carboxylate derivatives, which are used in organic electronics and materials science.

    Methoxyphenyl Derivatives: Compounds with similar methoxyphenyl groups, such as methoxyphenylacetic acid derivatives, which are studied for their potential therapeutic applications.

Properties

Molecular Formula

C29H28N2O4S

Molecular Weight

500.6 g/mol

IUPAC Name

ethyl 2-[[2-(3-methoxyphenyl)quinoline-4-carbonyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

InChI

InChI=1S/C29H28N2O4S/c1-3-35-29(33)26-21-13-5-4-6-15-25(21)36-28(26)31-27(32)22-17-24(18-10-9-11-19(16-18)34-2)30-23-14-8-7-12-20(22)23/h7-12,14,16-17H,3-6,13,15H2,1-2H3,(H,31,32)

InChI Key

RMVDSIUYPHTAHJ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC(=CC=C5)OC

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC(=CC=C5)OC

Origin of Product

United States

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